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Quantitative Pharmacokinetic Data of Cerivastatin

The table below summarizes the core pharmacokinetic parameters for cerivastatin:

Parameter Value Units Comments | Reference

Volume of 0.3 L/kg Value is at steady state [1] [2].
Distribution (Vgg)

Plasma Protein 90 (reported as 99.1- % 90% protein bound, with 80% bound to albumin

Binding 99.5% in other [1]. Another source reports 99.1-99.5% binding
studies) [3].

Absolute Oral 60 % Attributable to presystemic first-pass

Bioavailability metabolism [1] [2]. The sodium salt has a

higher bioavailability of 98% [1].

Plasma Half-Life 2-3 hours [1] [2]
(t112)
Clearance 12 - 13 L/h [1]
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| Routes of Elimination | Feces: ~70% Urine: ~24% | | Primarily as metabolites; less than 2% is excreted

unchanged [1]. |

Experimental Protocols and Methodologies

The data presented above were generated through a series of standardized clinical and nonclinical studies.

Pharmacokinetic Study Design and Sampling

During clinical development, pharmacokinetic data were collected from studies performed in Europe, North

America, and Japan [3].

e Subjects: Healthy male subjects, with comparisons across different ethnic groups (Caucasians,
Japanese, Black, and Hispanics) [3].

¢ Dosing: Cerivastatin was administered as single oral doses or once-daily multiple doses, typically in
the morning under fasting conditions. The dose range studied was 0.05 mg to 0.8 mg [2] [3].

e Blood Sampling: Following an overnight fast, blood samples (5-10 ml) were collected at specified
intervals before and after drug administration (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours) [3].

Bioanalytical Methods

e Technique: Cerivastatin concentrations in plasma and urine were determined using specific and
sensitive high-performance liquid chromatography (HPLC) assays [3].

¢ Detection: The methods employed post-column photochemical derivatization with ultraviolet
light followed by fluorescence detection [3].

e Validation: The assays were fully validated according to regulatory guidelines. The limit of
guantification (LOQ) for cerivastatin was 0.1 pg/L, with high accuracy and precision. Cross-validation
between international analytical laboratories ensured comparability of results [3].

Pharmacokinetic and Statistical Analysis

e Calculation of Parameters: Pharmacokinetic evaluation used non-compartmental methods [3].
o Cnax and ty,ax Were observed directly from the plasma concentration-time profile.

o AUC was calculated using the log-linear trapezoidal rule.
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o Terminal half-life (t1,5) was determined by linear regression analysis of the terminal log-linear

phase.
o Volume of distribution (Vg4) and clearance were also calculated using standard non-

compartmental equations [1] [3].
e Data Analysis: For cross-study comparisons, individual AUC and C,,,5, Values were dose-

normalized. Statistical analysis (e.g., comparing geometric least-squares means) was performed to
assess the impact of factors like ethnicity [3].

Cerivastatin Metabolism and Key Drug Interaction
Pathway

The following diagram illustrates the dual metabolic pathway of cerivastatin and the mechanism of its

clinically critical interaction with gemfibrozil, which led to its market withdrawal.
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Cerivastatin's complex metabolism involves multiple enzymes and transporters. Inhibition of these

pathways, particularly by gemfibrozil, leads to dangerously elevated drug levels and toxicity risk [4].

Context for Researchers
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e Dual Metabolic Pathway: Cerivastatin was metabolized by two distinct cytochrome P450 isozymes,
CYP2C8 and CYP3A4 [2] [5]. This was initially considered an advantage, as inhibition of one pathway
could be compensated by the other. The primary metabolites are M1 (via demethylation) and M23
(via hydroxylation), both of which are pharmacologically active [1] [2].

e Cause for Withdrawal: The drug was withdrawn due to a high incidence of rhabdomyolysis, a
severe muscle condition. This risk was profoundly increased when cerivastatin was co-administered
with gemfibrozil [4]. The interaction is complex: gemfibrozil and its glucuronide metabolite inhibit
both the OATP1B1 transporter (reducing hepatic uptake of cerivastatin) and CYP2C8 (inhibiting its
metabolism), leading to a significant rise in systemic cerivastatin exposure [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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